Cas no 468718-55-0 (3-Bromo-N-ethylpyridin-2-amine)

3-Bromo-N-ethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-N-ethylpyridin-2-amine
- 3-BROMO-2-ETHYLAMINOPYRIDINE
- AKOS010633029
- 3-bromo-N-ethyl-pyridin-2-amine
- A827108
- 468718-55-0
- SCHEMBL7468377
- CS-0366067
- DTXSID00572494
-
- MDL: MFCD09743638
- インチ: 1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)
- InChIKey: CXNQFUAUZFXPPB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1NCC
計算された属性
- せいみつぶんしりょう: 199.99491g/mol
- どういたいしつりょう: 199.99491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 258.8±25.0 °C at 760 mmHg
- フラッシュポイント: 110.3±23.2 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-Bromo-N-ethylpyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-N-ethylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM122953-1g |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95% | 1g |
$356 | 2024-07-16 | |
TRC | B567300-100mg |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B567300-50mg |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B567300-500mg |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 500mg |
$ 365.00 | 2022-06-07 | ||
Alichem | A029181412-1g |
3-Bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
eNovation Chemicals LLC | Y0979533-1g |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95% | 1g |
$500 | 2023-09-03 | |
Chemenu | CM122953-1g |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95% | 1g |
$356 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436737-1g |
3-Bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95+% | 1g |
¥2587.00 | 2024-05-12 | |
Crysdot LLC | CD11120852-1g |
3-Bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95+% | 1g |
$377 | 2024-07-17 | |
eNovation Chemicals LLC | Y0979533-5g |
3-bromo-N-ethylpyridin-2-amine |
468718-55-0 | 95% | 5g |
$1000 | 2025-02-22 |
3-Bromo-N-ethylpyridin-2-amine 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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7. Book reviews
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
3-Bromo-N-ethylpyridin-2-amineに関する追加情報
Research Brief on 3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) in Chemical Biology and Pharmaceutical Applications
3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) is a brominated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and central nervous system (CNS) disorders. Recent studies have highlighted its potential in the development of novel therapeutic agents, making it a focal point for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-Bromo-N-ethylpyridin-2-amine as a building block for the synthesis of selective kinase inhibitors. The research demonstrated that this compound could be efficiently functionalized to yield derivatives with high affinity for specific kinase targets, such as EGFR and BRAF, which are implicated in cancer progression. The study emphasized the compound's role in enhancing binding selectivity and reducing off-target effects, a critical challenge in kinase inhibitor development.
In addition to its applications in oncology, 3-Bromo-N-ethylpyridin-2-amine has shown promise in neuropharmacology. A recent preprint on bioRxiv detailed its incorporation into novel GABAA receptor modulators, which exhibited anxiolytic and anticonvulsant properties in preclinical models. The researchers attributed these effects to the compound's ability to stabilize specific receptor conformations, suggesting its potential as a scaffold for next-generation CNS therapeutics.
From a synthetic chemistry perspective, advancements in catalytic cross-coupling reactions have improved the efficiency of incorporating 3-Bromo-N-ethylpyridin-2-amine into complex molecular architectures. A 2024 Organic Letters publication reported a palladium-catalyzed Buchwald-Hartwig amination protocol that achieved >90% yield for derivatives of this compound, enabling rapid diversification for structure-activity relationship (SAR) studies. This methodological breakthrough has accelerated the exploration of its pharmaceutical potential.
Ongoing research is also investigating the safety and pharmacokinetic profiles of 3-Bromo-N-ethylpyridin-2-amine derivatives. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data from in vitro and rodent models indicate favorable metabolic stability and blood-brain barrier penetration for select analogs, though further optimization is required to mitigate potential hepatotoxicity concerns identified in high-throughput screening assays.
In conclusion, 3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) represents a valuable chemical entity with multifaceted applications in drug discovery. Its utility spans from oncology to neuroscience, supported by recent synthetic methodology advancements and growing biological evidence. Future research directions may focus on expanding its therapeutic indications and addressing remaining pharmacological challenges to facilitate clinical translation.
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